Cas no 1114895-01-0 (25-Anhydroalisol F)

25-Anhydroalisol F 化学的及び物理的性質
名前と識別子
-
- 25-Anhydroalisol F
- (8alpha,9beta,11beta,14beta,16beta,23S,24S)-16,23-Epoxy-11,24-dihydroxy-dammara-13(17),25-dien-3-one
- (1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-6-[(1S)-1-hydroxy-2-methylprop-2-enyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one
- BDBM50130913
- 1114895-01-0
- CHEMBL3632958
- FS-7725
- (1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-6-[(1S)-1-hydroxy-2-methylprop-2-en-1-yl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.0(2),(1)?.0?,?.0(1)?,(1)?]henicos-9-en-17-one
-
- インチ: InChI=1S/C30H46O4/c1-16(2)25(33)20-13-17(3)24-18-14-19(31)26-28(6)11-10-23(32)27(4,5)22(28)9-12-29(26,7)30(18,8)15-21(24)34-20/h17,19-22,25-26,31,33H,1,9-15H2,2-8H3/t17-,19+,20+,21+,22+,25+,26+,28+,29+,30+/m1/s1
- InChIKey: MRBFVJVQQIVGMY-CDJAXXMBSA-N
- ほほえんだ: C=C(C)[C@@H]([C@@H]1C[C@@H](C)C2=C3C[C@@H]([C@H]4[C@@]5(C)CCC(=O)C(C)(C)[C@@H]5CC[C@]4(C)[C@@]3(C)C[C@@H]2O1)O)O
計算された属性
- せいみつぶんしりょう: 470.33960994g/mol
- どういたいしつりょう: 470.33960994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 34
- 回転可能化学結合数: 2
- 複雑さ: 948
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (9.9E-4 g/L) (25 ºC),
25-Anhydroalisol F 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62180-5mg |
25-Anhydroalisol F |
1114895-01-0 | ,HPLC≥95% | 5mg |
¥3138.0 | 2023-09-08 |
25-Anhydroalisol F 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
25-Anhydroalisol Fに関する追加情報
Exploring 25-Anhydroalisol F (CAS No. 1114895-01-0): A Comprehensive Overview of Its Properties and Applications
In the realm of natural product chemistry, 25-Anhydroalisol F (CAS No. 1114895-01-0) has emerged as a compound of significant interest due to its unique structural features and potential biological activities. This triterpenoid derivative, isolated from the rhizomes of Alisma species, belongs to the alisol family, which is renowned for its diverse pharmacological properties. Researchers and pharmaceutical developers are increasingly focusing on this compound, driven by its promising applications in metabolic and inflammatory disorders—topics that align with current health trends like gut microbiome research and natural anti-inflammatory agents.
The molecular structure of 25-Anhydroalisol F features a tetracyclic triterpenoid backbone with a distinct anhydro modification at the C-25 position, which influences its solubility and bioavailability. This structural nuance has sparked discussions in drug discovery forums, particularly regarding how such modifications enhance membrane permeability—a critical factor in oral drug delivery systems. Recent studies suggest that this compound may interact with PPAR-γ receptors, linking it to glucose metabolism regulation, a hot topic in diabetes research.
From a commercial perspective, 25-Anhydroalisol F is gaining traction in the nutraceutical and cosmeceutical industries. Its purported anti-oxidative and skin-barrier-enhancing effects resonate with consumers seeking plant-based skincare solutions—a trend amplified by the rise of clean beauty movements. Analytical methods like HPLC-MS and NMR are pivotal in standardizing its extraction, addressing the demand for high-purity botanicals in formulations.
Environmental sustainability also plays a role in the narrative around 25-Anhydroalisol F. As the green chemistry movement grows, extraction techniques such as supercritical CO₂ are being explored to minimize solvent waste. This aligns with ESG (Environmental, Social, and Governance) goals in the pharmaceutical sector, a frequent search term among investors and regulatory bodies.
In conclusion, 25-Anhydroalisol F (CAS No. 1114895-01-0) represents a nexus of traditional medicine and modern science. Its multifaceted applications—from metabolic syndrome therapeutics to eco-friendly cosmetics—underscore its relevance in today’s research and market landscapes. Future studies may further elucidate its mechanisms, potentially positioning it as a cornerstone in precision medicine and sustainable healthcare innovations.
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